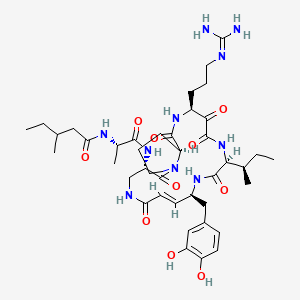

Cyclotheonamide E5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

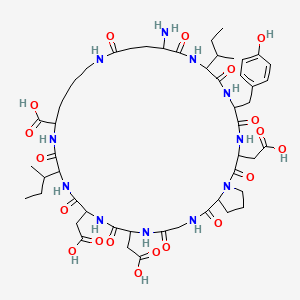

Cyclotheonamid E5 ist ein zyklisches Peptid, das aus Meeresschwämmen isoliert wurde, insbesondere aus der Gattung Ircinia . Es ist bekannt für seine potente inhibitorische Aktivität gegenüber Tryptase, einer Protease, die während allergischer Reaktionen aus Mastzellen freigesetzt wird . Die Struktur von Cyclotheonamid E5 umfasst einzigartige Aminosäuren wie vinyloges Tyrosin und α-Ketohomoarginin .

Vorbereitungsmethoden

Cyclotheonamid E5 wird typischerweise aus Meeresschwämmen isoliert. Der Isolierungsprozess beinhaltet die Extraktion des Schwammmaterials mit organischen Lösungsmitteln, gefolgt von der Reinigung mittels chromatographischer Techniken . Die Struktur von Cyclotheonamid E5 wird mittels Kernresonanzspektroskopie (NMR) und Massenspektrometrie bestimmt . Obwohl es keine weit verbreiteten synthetischen Wege für Cyclotheonamid E5 gibt, bleibt die Isolierung aus natürlichen Quellen die primäre Methode zur Gewinnung dieser Verbindung.

Analyse Chemischer Reaktionen

Cyclotheonamid E5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Vorhandensein von Hydroxylgruppen in seiner Struktur ermöglicht Oxidationsreaktionen.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die im Peptidgerüst vorhanden sind.

Substitution: Substitutionsreaktionen können an den Aminosäureresten stattfinden, insbesondere am vinylogen Tyrosin und α-Ketohomoarginin.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cyclotheonamid E5 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Cyclotheonamid E5 übt seine Wirkung aus, indem es Tryptase hemmt, eine Serinprotease, die während allergischer Reaktionen aus Mastzellen freigesetzt wird . Die einzigartigen Aminosäuren in seiner Struktur, wie z. B. vinyloges Tyrosin und α-Ketohomoarginin, spielen eine entscheidende Rolle bei der Bindung an das aktive Zentrum von Tryptase und hemmen so deren Aktivität . Diese Hemmung trägt dazu bei, die Symptome allergischer Reaktionen zu reduzieren.

Wirkmechanismus

Cyclotheonamide E5 exerts its effects by inhibiting tryptase, a serine protease released from mast cells during allergic reactions . The unique amino acids in its structure, such as vinylogous tyrosine and α-ketohomoarginine, play a crucial role in binding to the active site of tryptase, thereby inhibiting its activity . This inhibition helps in reducing the symptoms of allergic reactions.

Vergleich Mit ähnlichen Verbindungen

Cyclotheonamid E5 ist anderen Cyclotheonamiden ähnlich, wie z. B. Cyclotheonamid E4. Beide Verbindungen sind potente Tryptase-Inhibitoren, aber Cyclotheonamid E5 besitzt eine zusätzliche Hydroxylsubstitution ortho zur Hydroxylgruppe des vinylogen Tyrosins . Dieser strukturelle Unterschied trägt zu seiner einzigartigen inhibitorischen Aktivität bei. Andere ähnliche Verbindungen umfassen Cyclotheonamid A und Cyclotheonamid B, die ebenfalls Serinproteasen hemmen, sich aber in ihrer Aminosäurezusammensetzung und ihren strukturellen Merkmalen unterscheiden .

Eigenschaften

Molekularformel |

C41H62N10O10 |

|---|---|

Molekulargewicht |

855.0 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(3S,7E,9S,12S,16S,19S)-12-[(2R)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(3,4-dihydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C41H62N10O10/c1-6-22(3)18-33(55)46-24(5)36(57)49-28-21-45-32(54)15-13-26(19-25-12-14-30(52)31(53)20-25)47-38(59)34(23(4)7-2)50-39(60)35(56)27(10-8-16-44-41(42)43)48-37(58)29-11-9-17-51(29)40(28)61/h12-15,20,22-24,26-29,34,52-53H,6-11,16-19,21H2,1-5H3,(H,45,54)(H,46,55)(H,47,59)(H,48,58)(H,49,57)(H,50,60)(H4,42,43,44)/b15-13+/t22?,23-,24+,26-,27+,28+,29+,34+/m1/s1 |

InChI-Schlüssel |

GPMPQICWVQKULK-TUTRKGMZSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)CC)CC3=CC(=C(C=C3)O)O |

Kanonische SMILES |

CCC(C)CC(=O)NC(C)C(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)C(C)CC)CC3=CC(=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclo[RGDfK(cypate)]](/img/structure/B10847936.png)

![Cyclo[(6-bromotryptophan)arginine]](/img/structure/B10847955.png)

![Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr](/img/structure/B10847959.png)

![cyclo-[-Arg-Gly-Asp-Amp26-]](/img/structure/B10847966.png)

![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847987.png)